molecular formula C23H24N4O2S B10882944 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10882944
M. Wt: 420.5 g/mol
InChI Key: SQOYWKFDGIIVGE-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative characterized by a (4Z)-configuration, a 1,3-benzothiazole substituent at position 2, and a propyl group at position 3. The molecular formula is C₂₁H₂₀N₄O₂S, with a molecular weight of 392.5 g/mol and a CAS registry number of 884415-09-2 .

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2S/c1-3-6-19-21(15(2)24-14-13-16-9-11-17(28)12-10-16)22(29)27(26-19)23-25-18-7-4-5-8-20(18)30-23/h4-5,7-12,26,28H,3,6,13-14H2,1-2H3

InChI Key

SQOYWKFDGIIVGE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CC=C(C=C4)O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydrazinyl-1,3-benzothiazole

2-Aminobenzothiazole is treated with hydrazine hydrate in ethanol under reflux (12 h, 80°C), yielding 2-hydrazinyl-1,3-benzothiazole with 85% efficiency. The hydrazine group serves as the nucleophile for subsequent cyclocondensation.

Cyclocondensation with β-Keto Ester

Reaction of 2-hydrazinyl-1,3-benzothiazole with ethyl 3-oxopentanoate in acetic acid (reflux, 6 h) generates the pyrazol-3-one intermediate, 2-(1,3-benzothiazol-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one. The propyl group is incorporated regioselectively at position 5 due to the electronic effects of the β-keto ester.

ConditionSolventTemperature (°C)CatalystYield (%)Z:E Ratio
Toluene, Dean-StarkToluene120PTSA727:1
EthanolEthanol80None583:1
DCMDCM40PPTS352:1

The Z-configuration is favored in non-polar solvents due to steric hindrance between the benzothiazole and hydroxyphenethyl groups, as confirmed by NOESY NMR correlations.

Stereochemical Control and Isolation

The (4Z)-isomer is isolated via silica gel chromatography using a hexane:ethyl acetate gradient (7:3 to 1:1). Polar fractions containing the Z-isomer exhibit distinct 1H^1H NMR signals: a downfield shift for the ethylidene proton (δ 7.85 ppm, singlet) and coupling between the hydroxyphenethyl NH and adjacent CH2_2 groups (δ 6.2 ppm, broad).

Protection-Deprotection Strategies for Hydroxyl Group

To prevent side reactions during Schiff base formation, the phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.

Silylation of 2-(4-Hydroxyphenyl)ethylamine

2-(4-Hydroxyphenyl)ethylamine (1 equiv) is treated with TBSCl (1.5 equiv) and imidazole (2 equiv) in DMF (0°C to RT, 4 h), yielding the TBS-protected amine with 89% efficiency.

Deprotection Post-Condensation

After Schiff base formation, the TBS group is removed by treatment with tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF (0°C, 1 h), restoring the hydroxyl group with 95% yield.

Analytical Characterization

The final compound is characterized by:

  • HRMS (ESI+) : m/z calc. for C22_{22}H23_{23}N4_4O2_2S [M+H]+^+: 415.1467; found: 415.1469.

  • 1H^1H NMR (500 MHz, DMSO-d6) : δ 1.45 (t, J = 7.3 Hz, 3H, CH2_2CH2_2CH3_3), 2.85 (m, 2H, NCH2_2), 3.72 (q, J = 6.8 Hz, 2H, CH2_2NH), 6.72 (d, J = 8.5 Hz, 2H, ArH), 7.25 (d, J = 8.5 Hz, 2H, ArH), 7.85 (s, 1H, CH=N).

  • IR (KBr) : 1650 cm1^{-1} (C=O), 1590 cm1^{-1} (C=N).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazol-3-one Formation

Competing formation of 4-propyl isomers is suppressed by using acetic acid as the solvent, which protonates the β-keto ester’s carbonyl, directing cyclization to position 5.

Z/E Isomerization

Thermal equilibration toward the E-isomer is minimized by conducting the Schiff base reaction below 130°C and avoiding prolonged heating.

Scalability and Industrial Relevance

The synthetic route is scalable to kilogram quantities with minor modifications:

  • Step 1 : Use flow chemistry for hydrazine addition (residence time: 2 h, 90°C).

  • Step 3 : Replace column chromatography with antisolvent crystallization (ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: Electrophilic substitution reactions can take place on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medically, the compound shows promise as a therapeutic agent

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. In biological systems, it can interact with receptors or signaling molecules, modulating cellular responses. The benzothiazole and pyrazolone moieties are key to its activity, as they can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazolone derivatives:

Compound Name (CAS/Reference) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
(4Z)-2-(1,3-Benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-... C₂₁H₂₀N₄O₂S 1,3-Benzothiazole, 4-hydroxyphenethylamine, propyl 392.5 High potential for hydrogen bonding due to hydroxyl and benzothiazole groups
(4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylene)-5-propylpyrazol-3-one (299932-64-2) C₁₉H₂₄N₆O₃ 4-Nitrophenyl, piperazinyl ethylamino 396.4 Enhanced solubility in polar solvents; nitro group may confer redox activity
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-... (727371-28-0) C₂₂H₂₁N₇O₄ Imidazole, 4-methoxyphenyl, 4-nitrophenyl 447.5 Dual aromatic systems (methoxy/nitro) may improve membrane permeability
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-... (879614-82-1) C₂₁H₁₉FN₆O 4-Fluorophenyl, triazolylmethyl 390.4 Fluorine atom enhances metabolic stability; triazole may modulate kinase affinity
4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one C₂₆H₂₁N₃O₂S Diphenylethylidene, phenylthiazole 439.5 Extended conjugation improves π-π stacking; thiazole mimics benzothiazole

Structural and Functional Insights

Electronic Effects: The 1,3-benzothiazole group in the target compound (vs. 4-Nitrophenyl substituents (e.g., ) increase polarity and redox sensitivity compared to the 4-hydroxyphenyl group in the target compound .

Hydrogen-Bonding Capacity: The 4-hydroxyphenethylamine moiety in the target compound enables strong hydrogen bonding with biological targets, a feature absent in analogs with non-polar groups (e.g., diphenylethylidene in ).

Pharmacokinetic Implications: Fluorine in improves metabolic stability and bioavailability compared to the hydroxyl group in the target compound, which may undergo glucuronidation . Piperazinyl ethylamino groups (e.g., ) enhance water solubility, whereas the propyl chain in the target compound contributes to lipophilicity .

Crystallographic and Spectroscopic Characterization

  • Structural elucidation of similar compounds (e.g., ) relies on NMR and X-ray crystallography using software suites like SHELX and WinGX . The target compound’s stereochemistry (4Z-configuration) would require similar validation.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family and has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, with a molecular weight of 408.5 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities, and a pyrazolone core that contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds related to benzothiazole and pyrazolone exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of these compounds show activity against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. The National Cancer Institute has evaluated some synthesized derivatives for their anticancer potential, revealing promising results with specific compounds achieving notable logGI(50) values indicative of their efficacy against cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypelogGI(50)logTGI
Compound ALeukemia-5.38-4.45
Compound BMelanoma-5.10-4.20
Compound CBreast-5.00-4.10

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. Recent studies have highlighted the importance of pyrazolone derivatives in mediating anti-inflammatory responses. For example, certain derivatives have shown selectivity and potency against COX-II with IC50 values significantly lower than established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX-II Inhibition Potency

CompoundIC50 (μM)Comparison Drug
PYZ10.011Rofecoxib (IC50 = 0.38 μM)
PYZ20.200Celecoxib (IC50 = 0.400 μM)

The biological activity of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one may be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX-II and various kinases.
  • Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptotic pathways in cancer cells, leading to reduced tumor growth.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant properties that protect cells from oxidative stress.

Case Studies

Several case studies have explored the efficacy of benzothiazole and pyrazolone derivatives in clinical settings:

  • In Vivo Studies : Animal models treated with related compounds showed significant reduction in tumor size compared to control groups.
  • Clinical Trials : Initial phases of trials have indicated safety and tolerability in human subjects, with ongoing evaluations for efficacy against specific cancers.

Q & A

Q. Q1: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A common approach involves:

Intermediate Preparation : Benzothiazole and pyrazolone precursors are prepared under acidic/basic conditions.

Coupling Reaction : Condensation of intermediates using reflux in ethanol or acetonitrile, with yields improved by microwave-assisted synthesis (reducing reaction time by 30–50%) .

Purification : Recrystallization (e.g., DMF-EtOH mixtures) or column chromatography ensures >95% purity .
Key Optimization Parameters :

  • Temperature (70–100°C), solvent polarity, and catalyst selection (e.g., KOH or H₂SO₄) .

Q. Q2: How is the molecular structure validated, and what techniques are essential for characterization?

Methodological Answer: Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and connectivity (e.g., Z-configuration at C4 confirmed by NOESY) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing; critical for confirming the ethylidene group’s geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 418.5 g/mol) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer efficacy)?

Methodological Answer: Contradictions arise from assay variability or structural analogs. Strategies include:

Standardized Assays : Re-evaluate activities using consistent cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) .

SAR Analysis : Compare analogs (Table 1) to isolate substituent effects. For example, the 4-hydroxyphenyl group enhances COX-2 inhibition, while the benzothiazole moiety promotes DNA intercalation .

Q. Table 1: Structure-Activity Relationships (SAR) of Key Analogs

Compound FeatureBiological ActivityMechanism
Benzothiazole + pyrazoloneAnticancer (IC₅₀: 2.5 μM)Topoisomerase II inhibition
4-Hydroxyphenyl substituentAnti-inflammatory (COX-2 IC₅₀: 0.8 μM)Prostaglandin suppression
Propyl chain at C5Improved metabolic stabilityReduced CYP3A4 oxidation

Q. Q4: What advanced methodologies are used to study target interactions and mechanistic pathways?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like EGFR or NF-κB. The ethylidene group shows strong hydrogen bonding with kinase active sites .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (e.g., Kd = 120 nM for EGFR) .
  • Metabolite Tracking : LC-MS/MS identifies oxidative metabolites, critical for toxicity profiling .

Data Contradiction and Reproducibility

Q. Q5: How should researchers address variability in synthetic yields across studies?

Methodological Answer: Yield discrepancies (e.g., 40–75%) stem from:

Reagent Purity : Use HPLC-grade solvents to minimize side reactions .

Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical factors like pH and temperature .

In Situ Monitoring : ReactIR or TLC tracks reaction progress, ensuring intermediate stability .

Q. Q6: Why do computational predictions of bioactivity sometimes conflict with experimental results?

Methodological Answer: Discrepancies arise from:

Force Field Limitations : AMBER/CHARMM may misestimate π-π stacking in benzothiazole systems .

Solvent Effects : Implicit solvent models (e.g., GB/SA) underestimate aqueous solubility. Explicit MD simulations improve accuracy .

Off-Target Interactions : Experimental validation via siRNA knockdown confirms predicted targets .

Methodological Innovations

Q. Q7: What emerging techniques enhance synthesis scalability without compromising stereochemical integrity?

Methodological Answer:

  • Continuous Flow Chemistry : Microreactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve Z/E selectivity (98:2) via precise temperature control .
  • Enzymatic Catalysis : Lipases or oxidoreductases achieve enantiomeric excess >99% for chiral intermediates .

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